molecular formula C15H23NO4S2 B14437424 2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate CAS No. 77276-07-4

2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate

Cat. No.: B14437424
CAS No.: 77276-07-4
M. Wt: 345.5 g/mol
InChI Key: JKEOMTAQGOOEEG-UHFFFAOYSA-N
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Description

2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various applications, including as pesticides, pharmaceuticals, and protecting groups in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate involves several steps, starting with the preparation of the isopropoxyphenyl derivative. This is followed by the introduction of the methyl and n-butylthiosulfinyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Common industrial methods include continuous flow reactions and the use of environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiosulfinyl group to thiols.

    Substitution: The carbamate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbamates, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Propoxur: 2-Isopropoxyphenyl N-methyl carbamate, commonly used as a pesticide.

    Carbaryl: 1-naphthyl N-methyl carbamate, another widely used pesticide.

    Aldicarb: 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime, known for its insecticidal properties.

Uniqueness

2-Isopropoxyphenyl (methyl)(n-butylthiosulfinyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

77276-07-4

Molecular Formula

C15H23NO4S2

Molecular Weight

345.5 g/mol

IUPAC Name

(2-propan-2-yloxyphenyl) N-butylsulfanylsulfinyl-N-methylcarbamate

InChI

InChI=1S/C15H23NO4S2/c1-5-6-11-21-22(18)16(4)15(17)20-14-10-8-7-9-13(14)19-12(2)3/h7-10,12H,5-6,11H2,1-4H3

InChI Key

JKEOMTAQGOOEEG-UHFFFAOYSA-N

Canonical SMILES

CCCCSS(=O)N(C)C(=O)OC1=CC=CC=C1OC(C)C

Origin of Product

United States

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